molecular formula C16H14ClNO3 B4030445 2-(4-Chloroanilino)-4-oxo-4-phenylbutanoic acid

2-(4-Chloroanilino)-4-oxo-4-phenylbutanoic acid

Cat. No.: B4030445
M. Wt: 303.74 g/mol
InChI Key: MFRRYUANCCWHLC-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)-4-oxo-4-phenylbutanoic acid is an organic compound that features a 4-chloroaniline moiety attached to a 4-oxo-4-phenylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroanilino)-4-oxo-4-phenylbutanoic acid typically involves the reaction of 4-chloroaniline with a suitable precursor that contains the 4-oxo-4-phenylbutanoic acid moiety. One common method involves the nucleophilic substitution reaction where 4-chloroaniline reacts with a halogenated precursor under basic conditions . Another method involves the reduction of nitroarenes followed by subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed amination reactions, which are known for their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .

Scientific Research Applications

2-(4-Chloroanilino)-4-oxo-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloroanilino)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloroanilino)-4-oxo-4-phenylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a 4-chloroaniline moiety with a 4-oxo-4-phenylbutanoic acid backbone makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-chloroanilino)-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-12-6-8-13(9-7-12)18-14(16(20)21)10-15(19)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRRYUANCCWHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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